2,4,6-Triisopropyl-1,3,5-trioxane chemical structure and properties
2,4,6-Triisopropyl-1,3,5-trioxane chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2,4,6-Triisopropyl-1,3,5-trioxane, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
2,4,6-Triisopropyl-1,3,5-trioxane is a cyclic organic compound and a derivative of 1,3,5-trioxane. Its structure is characterized by a six-membered ring composed of alternating oxygen and carbon atoms. Each of the three carbon atoms in the ring is substituted with a bulky isopropyl group. This substitution pattern leads to a sterically hindered yet stable molecule. The compound is expected to exist predominantly in a chair conformation with the isopropyl groups in equatorial positions to minimize steric strain.[1]
Physicochemical Properties
Quantitative data for the physicochemical properties of 2,4,6-Triisopropyl-1,3,5-trioxane are summarized in the table below. It is important to note that while some data are from experimental measurements, others are estimated based on homologous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₃ | [2] |
| Molecular Weight | 216.32 g/mol | [2] |
| CAS Number | 7580-12-3 | [2] |
| Physical State | Crystalline Solid | [3] |
| Melting Point | 58-59 °C | [3] |
| Boiling Point | Estimated >100 °C at reduced pressure | [2] |
| Density | Not Experimentally Determined | |
| Refractive Index | Estimated ~1.43 | [2] |
Spectroscopic Data
Spectroscopic data are crucial for the identification and characterization of 2,4,6-Triisopropyl-1,3,5-trioxane. The following table summarizes the available spectroscopic information.
| Spectroscopic Technique | Data Availability |
| ¹³C NMR | Spectrum available |
| Infrared (IR) | Spectrum available |
| Raman | Spectrum available |
| Mass Spectrometry (MS) | Spectra available |
Synthesis
The primary method for the synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane is the acid-catalyzed cyclotrimerization of isobutyraldehyde.[2] This reaction involves the condensation of three molecules of isobutyraldehyde to form the stable six-membered trioxane ring.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,4,6-Triisopropyl-1,3,5-trioxane.
Caption: General workflow for the synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane.
Experimental Protocol: Synthesis
The following protocol is based on a documented industrial process.[3]
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Reaction Setup: To 1060 g of isobutyraldehyde in a suitable reaction vessel, add 100 g of silica gel beads as a catalyst.
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Reaction Conditions: Stir the mixture for 15 hours at a constant temperature of 15 °C.
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Isolation of Crude Product: After the reaction period, separate the catalyst beads from the resulting crystal slurry by decantation or filtration.
-
Purification:
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Filter the crystal slurry under suction.
-
Wash the collected crystals with a small amount of cold isobutyraldehyde.
-
Dry the purified product under vacuum.
-
-
Yield: This process yields approximately 710 g (67% of the theoretical yield) of crystalline 2,4,6-Triisopropyl-1,3,5-trioxane.[3]
Chemical Reactivity and Stability
Like other acetals, 2,4,6-Triisopropyl-1,3,5-trioxane is stable under neutral and basic conditions. However, it is susceptible to hydrolysis in the presence of acids, which will break the trioxane ring to regenerate the starting material, isobutyraldehyde.[1] The bulky isopropyl groups provide steric hindrance, which can influence the rate of reactions involving the trioxane ring.[2]
Acid-Catalyzed Decomposition
The decomposition of 2,4,6-Triisopropyl-1,3,5-trioxane is an important consideration, especially in acidic environments. The following diagram illustrates the logical relationship of this process.
Caption: Logical pathway for the acid-catalyzed decomposition of the trioxane.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 2,4,6-Triisopropyl-1,3,5-trioxane.
Experimental Protocols: Spectroscopy
The following are general protocols that can be adapted for the spectroscopic analysis of 2,4,6-Triisopropyl-1,3,5-trioxane.
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the crystalline solid in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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¹³C NMR Acquisition:
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Use a standard broadband proton-decoupled pulse sequence.
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Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
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The chemical shifts of the carbon atoms will provide information about the chemical environment within the molecule.
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4.1.2. Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged molecular ions and fragment ions.
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Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as a characteristic fragmentation pattern that can be used for structural elucidation.
4.1.3. Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.[4]
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Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
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Analysis: The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as C-H and C-O bonds.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature available that describes specific biological activities or involvement in signaling pathways for 2,4,6-Triisopropyl-1,3,5-trioxane. Its primary applications are in chemical synthesis and as a stabilized form of isobutyraldehyde. Given its structure as a simple cyclic acetal, significant biological activity in the context of drug development is not expected.
Conclusion
2,4,6-Triisopropyl-1,3,5-trioxane is a well-defined chemical entity with a stable cyclic structure. Its synthesis from isobutyraldehyde is a straightforward process, and its characterization can be readily achieved using standard spectroscopic techniques. While it does not exhibit known biological activity, its chemical properties make it a useful compound in specific synthetic applications. This guide provides the foundational technical information required for its handling, synthesis, and analysis in a research and development setting.
References
- 1. 2,4,6-Tripropyl-1,3,5-trioxane | 2396-43-2 | Benchchem [benchchem.com]
- 2. 2,4,6-Triisopropyl-1,3,5-trioxane (7580-12-3) for sale [vulcanchem.com]
- 3. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
